Stannane, tetraundecyl-
Overview
Description
Stannane, tetraundecyl- is an organotin compound characterized by the presence of tin bonded to four undecyl groups. Organotin compounds, including stannane, tetraundecyl-, are known for their applications in organic synthesis, particularly in radical reactions and as catalysts. The compound is part of a broader class of organometallic compounds that contain tin-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Stannane, tetraundecyl- can be synthesized through the reaction of tin tetrachloride with undecyl magnesium bromide in an ether solvent. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
SnCl4+4C11H23MgBr→Sn(C11H23)4+4MgBrCl
Industrial Production Methods: Industrial production of stannane, tetraundecyl- involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture and oxygen. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: Stannane, tetraundecyl- can undergo oxidation reactions to form tin oxides or hydroxides.
Reduction: It can act as a reducing agent in radical reactions, particularly in the reduction of halides and selenides.
Substitution: The compound can participate in substitution reactions where the undecyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reagents such as tributyltin hydride and other organotin hydrides are used.
Substitution: Halides and pseudohalides are typical reagents in substitution reactions.
Major Products:
Oxidation: Tin oxides and hydroxides.
Reduction: Dehalogenated products and reduced organic compounds.
Substitution: New organotin compounds with different organic substituents.
Scientific Research Applications
Stannane, tetraundecyl- has several applications in scientific research:
Chemistry: Used as a reagent in radical reactions and as a catalyst in organic synthesis.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in polyvinyl chloride (PVC).
Mechanism of Action
The mechanism of action of stannane, tetraundecyl- involves its ability to donate or accept electrons, making it a versatile reagent in radical reactions. The tin-carbon bonds can undergo homolytic cleavage to generate radicals, which can then participate in various organic transformations. The compound’s large tin atom and low-lying empty 5d orbitals facilitate coordination with other molecules, enhancing its reactivity.
Comparison with Similar Compounds
Tributyltin hydride: Another organotin compound used in radical reactions.
Triphenyltin hydride: Similar in reactivity but with phenyl groups instead of undecyl groups.
Tetraalkynylstannanes: Used in Stille coupling reactions for forming carbon-carbon bonds.
Uniqueness: Stannane, tetraundecyl- is unique due to its long undecyl chains, which impart different solubility and reactivity characteristics compared to shorter-chain organotin compounds. Its specific structure makes it suitable for applications requiring hydrophobic properties and stability in organic solvents.
Properties
IUPAC Name |
tetra(undecyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C11H23.Sn/c4*1-3-5-7-9-11-10-8-6-4-2;/h4*1,3-11H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQYHBOHZFUIBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC[Sn](CCCCCCCCCCC)(CCCCCCCCCCC)CCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H92Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70316761 | |
Record name | Stannane, tetraundecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70316761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
739.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64544-78-1 | |
Record name | NSC306487 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306487 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Stannane, tetraundecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70316761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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